molecular formula C10H20N2S3 B585341 Sulfiram-d10 CAS No. 1346603-19-7

Sulfiram-d10

Cat. No.: B585341
CAS No.: 1346603-19-7
M. Wt: 274.525
InChI Key: CTPKSRZFJSJGML-JKSUIMTKSA-N
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Description

Sulfiram-d10 is a deuterated form of sulfiram, a compound known for its use in the treatment of alcoholism and cocaine addiction. It is a stable isotopic labeled form of sulfiram, which means it contains deuterium atoms instead of hydrogen atoms. This modification makes it useful in various scientific research applications, particularly in the fields of pharmaceuticals, environmental studies, and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfiram-d10 involves the incorporation of deuterium into the sulfiram molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of a deuterated base and a deuterated solvent to ensure the incorporation of deuterium atoms into the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Sulfiram-d10 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives. These products are often used as intermediates in further chemical synthesis or as final products in various applications

Properties

CAS No.

1346603-19-7

Molecular Formula

C10H20N2S3

Molecular Weight

274.525

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl)carbamothioyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C10H20N2S3/c1-5-11(6-2)9(13)15-10(14)12(7-3)8-4/h5-8H2,1-4H3/i1D3,2D3,5D2,6D2

InChI Key

CTPKSRZFJSJGML-JKSUIMTKSA-N

SMILES

CCN(CC)C(=S)SC(=S)N(CC)CC

Synonyms

N,N,N’,N’-(Tetraethyl-d10)thiodicarbonic Diamide;  Bis(diethylthiocarbamoyl)-_x000B_sulfide-d10;  Tetraethylthiuram Monosulfide-d10;  Bis(N,N-diethylthiocarbamoyl)_x000B_sulfide-d10;  Bis(diethylthiocarbamoyl)sulfide-d10;  Bis(diethylthiocarbamyl)sulfide-d10;  Diethyl

Origin of Product

United States

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